molecular formula C14H16N2O2S B2831174 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865180-66-1

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2831174
CAS No.: 865180-66-1
M. Wt: 276.35
InChI Key: LZHJXKMOPICMNZ-PFONDFGASA-N
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Description

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

    Formation of the propionamide moiety: This can be achieved by reacting the intermediate with propionyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Various substitution reactions can occur at the allyl or methoxy groups, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

The compound is explored for its potential use in drug development. Its unique structure and biological activities make it a candidate for the development of new therapeutic agents for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their activity and disrupt metabolic pathways.

    Modulating receptor function: By interacting with receptors, it can alter signal transduction pathways and affect cellular responses.

    Inducing oxidative stress: The compound may generate reactive oxygen species (ROS) that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-4-8-16-11-7-6-10(18-3)9-12(11)19-14(16)15-13(17)5-2/h4,6-7,9H,1,5,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHJXKMOPICMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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